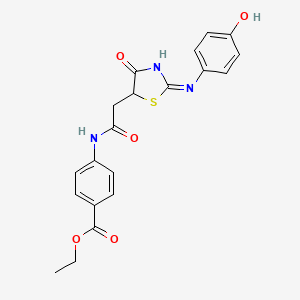

(E)-ethyl 4-(2-(2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

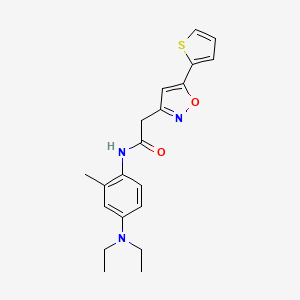

This compound is a derivative of benzoic acid, which is a common motif in medicinal chemistry due to its aromatic ring structure that can participate in various chemical reactions . The presence of the ethyl group, the imino group, and the thiazolidinone ring suggests that this compound could have interesting chemical properties and potential biological activity.

Molecular Structure Analysis

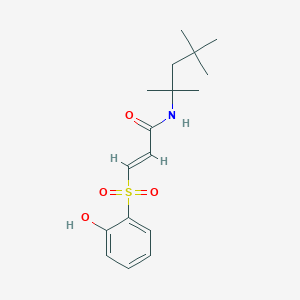

The molecular structure of this compound would be characterized by the presence of the aromatic benzoic acid moiety, the thiazolidinone ring, and the imine group. These functional groups could potentially engage in various intermolecular interactions, such as hydrogen bonding or pi stacking .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the aromatic ring, the imine group, and the thiazolidinone ring. These groups could potentially undergo various chemical reactions, such as electrophilic aromatic substitution or nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ring and the polar functional groups could influence its solubility, melting point, and other physical properties .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

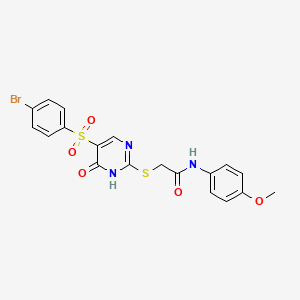

Design of New NSAIDs : Research focuses on designing new non-steroidal anti-inflammatory drugs (NSAIDs) utilizing the thiazolidinone core. A series of compounds were synthesized for structural modifications, demonstrating anti-exudative activity. A lead compound was identified for further study due to its low toxicity and comparable activity to Diclofenac, indicating its potential as a new NSAID (Golota et al., 2015).

Antibacterial Applications : Another study synthesized thiazolidinone derivatives to explore their antibacterial properties. The compounds exhibited antimicrobial activity against both gram-negative and gram-positive bacteria, underscoring the potential of thiazolidinone derivatives in developing new antimicrobial agents (Dabholkar & Tripathi, 2011).

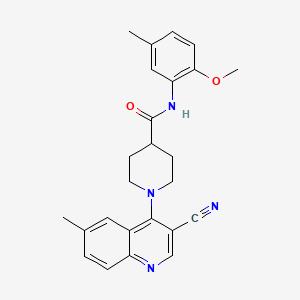

Synthesis of α-Ketoamide Derivatives : OxymaPure, in combination with DIC, was used to synthesize a novel series of α-ketoamide derivatives, showing improved yield and purity over traditional methods. These compounds, derived from 4-aminobenzoic acid and various amino acid esters, highlight the versatility of thiazolidinone derivatives in synthesizing bioactive molecules (El‐Faham et al., 2013).

Anticancer Activity : The antitumor potential of novel 4-thiazolidinones containing a benzothiazole moiety was investigated, with some compounds showing activity against a range of cancer cell lines. This study provides a basis for further exploration of thiazolidinone derivatives as anticancer agents (Havrylyuk et al., 2010).

Antimicrobial and Aldose Reductase Inhibition : Benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines were synthesized and evaluated as aldose reductase inhibitors. Some compounds exhibited significant inhibitory activity, suggesting their potential in treating diabetic complications. Additionally, antimicrobial activities were observed, indicating a dual functional application of these derivatives (Saeed et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-[[2-[2-(4-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S/c1-2-28-19(27)12-3-5-13(6-4-12)21-17(25)11-16-18(26)23-20(29-16)22-14-7-9-15(24)10-8-14/h3-10,16,24H,2,11H2,1H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIWGTTVTSGDOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone](/img/structure/B2993618.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2993620.png)

![6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B2993623.png)

![1-(Azepan-1-yl)-2-[4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone](/img/structure/B2993624.png)

![3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol](/img/structure/B2993626.png)

![4-(Benzyloxy)benzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B2993630.png)

![(1R,4R,5R)-5-Methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2993641.png)